molecular formula C7H6BrN3S B3046358 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1233179-32-2

6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B3046358
CAS No.: 1233179-32-2
M. Wt: 244.11
InChI Key: FEPOYMAZLUMHMT-UHFFFAOYSA-N
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Description

6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of bromine and a methylsulfanyl group in its structure makes it an interesting subject for chemical research and pharmaceutical development.

Preparation Methods

The synthesis of 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes:

Chemical Reactions Analysis

6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant biological activities, particularly as kinase inhibitors. The unique structure of 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine allows it to selectively bind to various kinases, making it a promising candidate for targeted therapies in oncology.

Key Biological Activities:

  • Kinase Inhibition: The compound shows potential as an inhibitor for various kinases involved in cancer progression.
  • Antiviral Properties: Similar compounds have demonstrated efficacy against viral infections, suggesting potential applications in antiviral drug development.
  • Antitumor Activity: Preliminary studies indicate that this compound may inhibit tumor growth through its interactions with specific cellular pathways.

Synthetic Methods

Several synthetic strategies have been developed for the production of this compound. These methods highlight the versatility in synthesizing this compound and its derivatives:

Synthesis Method Description
Cyclization Reactions Involves the formation of the pyrrolo-triazine core through cyclization of appropriate precursors.
Functional Group Modifications Allows for the introduction of various substituents that can enhance biological activity.

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of this compound exhibited selective inhibition of specific kinases associated with tumor progression. These findings suggest that this compound could be developed into a targeted therapy for certain types of cancer.

Case Study 2: Antiviral Activity

Research on related compounds has shown promising results against viral pathogens. The potential for this compound to act as an antiviral agent is currently under investigation.

Biological Activity

6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine (CAS Number: 1233179-32-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C7H6BrN3S, with a molecular weight of approximately 244.11 g/mol. The structure features a bromine atom and a methylsulfanyl group attached to a pyrrolo-triazine core, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods often utilize starting materials that contain the requisite heterocyclic frameworks. For instance, reactions involving bromination and methylation steps are common in the synthesis process.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazines exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential:

  • COX Inhibition : In studies assessing cyclooxygenase (COX) inhibition, certain pyrrolo derivatives demonstrated selectivity towards COX-2 over COX-1. For example, compounds with similar structures exhibited IC50 values in the low micromolar range (0.02–0.04 µM) for COX-2 inhibition .

Cytotoxicity

Cytotoxic assays have revealed that this compound may possess significant cytotoxic effects against cancer cell lines:

  • Case Study : A derivative was tested against HeLa and MCF-7 cell lines with IC50 values reported at 15 µM and 20 µM respectively .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Signaling Pathways : It is hypothesized that the compound modulates cell signaling pathways related to inflammation and apoptosis.

Research Findings Summary

A summary of key findings regarding the biological activity of this compound is presented in the following table:

Activity TypeTest MethodologyResultsReference
AntimicrobialMIC AssaysMIC = 10–50 µg/mL
Anti-inflammatoryCOX Inhibition AssaysIC50 = 0.02–0.04 µM (COX-2)
CytotoxicityCell Viability AssaysIC50 = 15–20 µM

Properties

IUPAC Name

6-bromo-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-9-3-6-2-5(8)4-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPOYMAZLUMHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C=C2C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725808
Record name 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233179-32-2
Record name 6-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a round bottom flask, 6-Bromo-4-chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine (6.00 g, 21.5 mmoles) was suspended in Isopropyl alcohol (69 mL) at 55° C. Sodium borohydride (1.71 g, 0.0452 mol) was added and heated at 60° C. for 3 hours. The reaction was allowed to cool to RT. The solid was filtered and washed with DCM. The solvent was removed under vacuum to a viscous oil. Methylene chloride (100 mL, 2 mol) was added to the viscous oil. Dichlorodicyanoquinone (5.38 g, 0.0237 mol) was then added portion wise over 15 minutes. The mixture was stirred for 30 minutes. The solid was filtered through Celite and washed with DCM. The solvent was removed under vacuum. The reaction was purified via ISCO column chromatography with hexane and EtOAca as eluant (0 to 8% EtOAC). The collected fractions afforded 6-Bromo-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine as a light yellow solid (1.46, 27%).
Name
6-Bromo-4-chloro-2-methylsulfanyl-pyrrolo[2,1-f][1,2,4]triazine
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Dichlorodicyanoquinone
Quantity
5.38 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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